molecular formula C12H9ClN2O5 B2406931 4-Chloro-5-(phenylmethoxycarbonylamino)-1,2-oxazole-3-carboxylic acid CAS No. 2248305-99-7

4-Chloro-5-(phenylmethoxycarbonylamino)-1,2-oxazole-3-carboxylic acid

Cat. No.: B2406931
CAS No.: 2248305-99-7
M. Wt: 296.66
InChI Key: CTWBIGUQXCHBFT-UHFFFAOYSA-N
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Description

4-Chloro-5-(phenylmethoxycarbonylamino)-1,2-oxazole-3-carboxylic acid is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a chloro group, a phenylmethoxycarbonylamino group, and a carboxylic acid group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(phenylmethoxycarbonylamino)-1,2-oxazole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Phenylmethoxycarbonylamino Group: This step involves the reaction of the oxazole intermediate with a phenylmethoxycarbonylamine derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(phenylmethoxycarbonylamino)-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxazole-3-carboxylic acid derivatives.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of substituted oxazole derivatives with various functional groups.

Scientific Research Applications

4-Chloro-5-(phenylmethoxycarbonylamino)-1,2-oxazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-5-(phenylmethoxycarbonylamino)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-5-(phenylmethoxycarbonylamino)-1,2-oxazole-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.

    5-(Phenylmethoxycarbonylamino)-1,2-oxazole-3-carboxylic acid: Lacks the chloro group.

    4-Chloro-1,2-oxazole-3-carboxylic acid: Lacks the phenylmethoxycarbonylamino group.

Uniqueness

4-Chloro-5-(phenylmethoxycarbonylamino)-1,2-oxazole-3-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-chloro-5-(phenylmethoxycarbonylamino)-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O5/c13-8-9(11(16)17)15-20-10(8)14-12(18)19-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,14,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTWBIGUQXCHBFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(C(=NO2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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